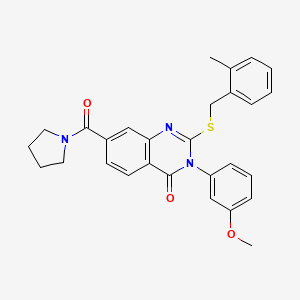

3-(3-methoxyphenyl)-2-((2-methylbenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3-methoxyphenyl)-2-((2-methylbenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C28H27N3O3S and its molecular weight is 485.6. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 3-(3-methoxyphenyl)-2-((2-methylbenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one is a novel derivative of quinazolin-4(3H)-one, a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This article delves into its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by various studies and data.

Chemical Structure and Synthesis

The compound features a quinazolinone core, which is essential for its biological activity. The synthesis of such derivatives typically involves multi-step reactions including the formation of thioether linkages and carbonyl substitutions. The specific structure allows for interactions with various biological targets, enhancing its therapeutic potential.

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. Recent research indicates that compounds similar to our target exhibit significant antiproliferative effects against various cancer cell lines.

- Mechanism of Action : Many quinazolinones act as inhibitors of key signaling pathways involved in cancer cell proliferation. For instance, they may inhibit the epidermal growth factor receptor (EGFR), which is crucial in non-small cell lung cancer (NSCLC). Studies have shown that quinazolinone derivatives bind effectively to the active sites of kinases involved in tumor growth, leading to reduced cell viability .

- Case Studies : In a study examining the antiproliferative effects of quinazolin-4(3H)-one derivatives, compounds demonstrated IC50 values in the low micromolar range against NSCLC cell lines, indicating potent growth inhibition . Another study highlighted the cytotoxic effects on prostate (PC3) and breast (MCF-7) cancer cell lines, with some derivatives showing over 70% inhibition at specific concentrations .

Anti-inflammatory Activity

The anti-inflammatory properties of quinazolinone derivatives have also been documented. These compounds often exhibit significant inhibition of pro-inflammatory cytokines and mediators.

- Research Findings : A recent study reported that certain derivatives demonstrated up to 53% inhibition of carrageenan-induced paw edema in animal models, suggesting strong anti-inflammatory potential comparable to standard drugs like diclofenac . The mechanism is believed to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in inflammation.

Antimicrobial Activity

Quinazolinones are also recognized for their antimicrobial properties, which are critical in addressing antibiotic resistance.

- In Vitro Studies : Compounds derived from the quinazolinone scaffold have shown activity against various bacterial strains, including Staphylococcus aureus. A structure–activity relationship study indicated that modifications to the quinazolinone core can significantly enhance antibacterial potency .

Summary of Biological Activities

The following table summarizes the biological activities associated with the compound:

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Quinazolinone derivatives are known for their antimicrobial properties. Research has demonstrated that compounds similar to 3-(3-methoxyphenyl)-2-((2-methylbenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one exhibit significant activity against various pathogens.

Case Study: Synthesis and Testing

A study synthesized several quinazolinone derivatives and evaluated their antimicrobial activity against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Among these, compounds with electron-withdrawing groups showed enhanced activity, indicating a structure-activity relationship that could be beneficial for developing new antimicrobial agents .

| Compound ID | Activity against Mycobacterium smegmatis (Zone of Inhibition, mm) |

|---|---|

| 6d | 16 mm |

| 6e | 19 mm |

Anticancer Applications

The potential anticancer properties of quinazolinones have been extensively studied. The compound has been investigated for its ability to inhibit cancer cell proliferation.

Case Study: In Vitro Studies

In vitro assays using the MDA-MB-231 breast cancer cell line revealed that certain quinazolinone derivatives exhibited significant cytotoxicity. For instance, a series of derivatives were screened using the MTT assay, showing promising results in reducing cell viability compared to standard treatments like paclitaxel .

| Compound ID | IC50 (µM) against MDA-MB-231 |

|---|---|

| SS-01 | 5.77 |

| SS-02 | 2.53 |

Anti-inflammatory Properties

In addition to their antimicrobial and anticancer activities, quinazolinones are also being explored for their anti-inflammatory effects. The modulation of inflammatory pathways presents a promising therapeutic avenue.

Case Study: In Vivo Evaluation

Research involving animal models has indicated that quinazolinone derivatives can significantly reduce inflammation markers when administered. These findings suggest that the compound may inhibit pro-inflammatory cytokines, thus providing a dual action against inflammation and related diseases .

Analyse Chemischer Reaktionen

Core Quinazolinone Formation

The quinazolin-4(3H)-one scaffold is synthesized via cyclocondensation of anthranilic acid derivatives with substituted isothiocyanates or thioureas. For example:

-

Step 1 : Reaction of anthranilic acid with 3-methoxyphenyl isothiocyanate in a deep eutectic solvent (e.g., choline chloride:urea) yields 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one .

-

Step 2 : Alkylation of the thiol group at position 2 using 2-methylbenzyl bromide under microwave irradiation (120°C, 10 min) introduces the 2-((2-methylbenzyl)thio) moiety .

Thioether Oxidation

The 2-((2-methylbenzyl)thio) group undergoes oxidation with meta-chloroperbenzoic acid (mCPBA) to form sulfoxide or sulfone derivatives:

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| mCPBA (1 equiv) | Sulfoxide | 65–75 | DCM, 0°C, 2 h |

| mCPBA (2 equiv) | Sulfone | 50–60 | DCM, RT, 6 h |

Amide Hydrolysis

The pyrrolidine-1-carbonyl group is hydrolyzed under acidic or basic conditions:

-

Acidic hydrolysis (6M HCl, reflux): Cleaves the amide bond to yield 7-carboxyquinazolinone .

-

Basic hydrolysis (NaOH, ethanol/water): Forms the corresponding carboxylic acid salt .

Electrophilic Aromatic Substitution

The 3-methoxyphenyl group directs electrophilic substitution (e.g., nitration, halogenation) at the para position relative to the methoxy group. For example:

Thioether Alkylation

The thiol group in intermediates like 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one reacts with 2-methylbenzyl bromide via SN2 nucleophilic substitution , facilitated by polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) .

Suzuki Coupling at Position 7

Palladium-catalyzed coupling introduces aryl/heteroaryl groups at position 7:

Spectroscopic Characterization Data

Stability and Side Reactions

Eigenschaften

IUPAC Name |

3-(3-methoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]-7-(pyrrolidine-1-carbonyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O3S/c1-19-8-3-4-9-21(19)18-35-28-29-25-16-20(26(32)30-14-5-6-15-30)12-13-24(25)27(33)31(28)22-10-7-11-23(17-22)34-2/h3-4,7-13,16-17H,5-6,14-15,18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJIXBROQLUPWPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NC3=C(C=CC(=C3)C(=O)N4CCCC4)C(=O)N2C5=CC(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.